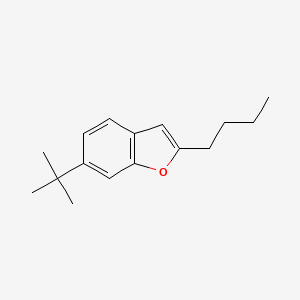

2-Butyl-6-tert-butyl-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

123283-09-0 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

2-butyl-6-tert-butyl-1-benzofuran |

InChI |

InChI=1S/C16H22O/c1-5-6-7-14-10-12-8-9-13(16(2,3)4)11-15(12)17-14/h8-11H,5-7H2,1-4H3 |

InChI Key |

TWASNMPKJGKZQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Aromatic Precursors Bearing Side Chains

A patented method describes the preparation of benzofuran derivatives by cyclizing aromatic compounds bearing side chains under basic conditions in aqueous or hydro-organic media. The process involves:

- Introducing the aromatic precursor into the medium.

- Adding a base (e.g., potassium carbonate).

- Heating the reaction mixture to reflux (around 130–135 °C) under nitrogen for several hours (typically 5 hours).

- Neutralizing excess base with mineral acids (e.g., hydrochloric acid).

- Extracting the product with petroleum ether or similar solvents.

- Removing solvents under reduced pressure to isolate the benzofuran derivative.

This method is particularly effective for preparing 2-n-butyl substituted benzofurans and can be adapted for tert-butyl substitution by selecting appropriate starting materials.

Intramolecular Cyclization via Potassium Carbonate and Potassium Iodide Catalysis

A detailed industrially scalable method for preparing 2-butylbenzofuran intermediates (relevant to 2-butyl-6-tert-butyl-1-benzofuran synthesis) involves:

- Starting from 2-(2-aldehyde phenoxy) methyl caproate as the substrate.

- Reacting in an organic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

- Using potassium carbonate and potassium iodide as catalysts.

- Heating the mixture at 100–150 °C under reflux until the starting material is consumed (monitored by TLC).

- Cooling the reaction mixture and adding water and an organic solvent (e.g., n-hexane, ethyl acetate) for extraction.

- Separating the organic phase, drying, and concentrating under reduced pressure to obtain a yellow transparent liquid product.

This method avoids complicated chromatographic purification and is suitable for large-scale production. Yields reported range from approximately 48.8% to 74.3%, depending on scale and solvent choice.

Table 1: Key Parameters in Potassium Carbonate/Iodide Catalyzed Cyclization

| Parameter | Range/Value | Notes |

|---|---|---|

| Substrate | 2-(2-aldehyde phenoxy) methyl caproate | Starting material for cyclization |

| Catalyst | Potassium carbonate (0.5–2 molar equiv.) | Base catalyst |

| Co-catalyst | Potassium iodide (0.1–1 molar equiv.) | Facilitates reaction |

| Solvent | DMF, DMAc, or C1-C4 alcohols, ketones | DMF preferred for industrial scale |

| Reaction temperature | 100–150 °C | Reflux conditions |

| Reaction time | 1.5–5 hours | Monitored by TLC |

| Work-up solvents | Water + n-hexane, ethyl acetate, methyl tert-butyl ether | For extraction and purification |

| Yield | 48.8%–74.3% | Scale-dependent |

Suzuki Coupling and Functional Group Transformations

Recent synthetic studies on benzofuran derivatives highlight the use of Suzuki coupling reactions to introduce substituents at specific positions on the benzofuran ring. The general approach includes:

- Bromination of benzofuran precursors at desired positions.

- Coupling with pinacol boronate esters bearing alkyl groups (e.g., tert-butyl).

- Subsequent functional group transformations such as hydrolysis, reduction, or acylation to achieve the target substitution pattern.

For example, tert-butyl groups can be introduced via Suzuki coupling of bromobenzofuran intermediates with tert-butyl-substituted boronates, followed by purification steps. This method allows precise control over substitution at the 6-position while maintaining the butyl group at the 2-position.

Comparative Analysis of Preparation Methods

Detailed Research Findings

The potassium carbonate/iodide method demonstrates robustness in producing 2-butylbenzofuran with yields up to 74.3% on a multi-kilogram scale, using DMF as solvent and mild reflux conditions (100–150 °C). The reaction is monitored by TLC to ensure complete conversion.

The cyclization method under nitrogen atmosphere at 130–135 °C for 5 hours yields nitrated benzofuran derivatives, which can be further functionalized to introduce tert-butyl groups at the 6-position via subsequent coupling reactions.

Suzuki coupling reactions enable the introduction of bulky tert-butyl groups at the 6-position with high regioselectivity, using palladium catalysts and pinacol boronate esters. This method is well-documented for benzofuran derivatives and allows for structural diversification.

Chemical Reactions Analysis

Oxidation Reactions

The butyl and tert-butyl substituents enable selective oxidation under controlled conditions. For example:

-

Oxidation of the butyl chain : Using potassium permanganate (KMnO₄) in acidic or neutral conditions, the terminal methyl group of the butyl chain is oxidized to a carboxylic acid, forming 2-(carboxypropyl)-6-tert-butyl-1-benzofuran. This reaction proceeds via radical intermediates, with the tert-butyl group stabilizing transition states through steric hindrance.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C | 2-(Carboxypropyl)-6-tert-butyl-1-benzofuran | 65–72% |

Reduction Reactions

The benzofuran core can undergo partial hydrogenation under specific reducing agents:

-

Furan ring reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the furan oxygen, yielding 2-butyl-6-tert-butyl-1,3-dihydrobenzofuran. This product retains the alkyl substituents while converting the oxygen heteroatom into a hydroxyl group.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 2-Butyl-6-tert-butyl-1,3-dihydrobenzofuran | 58–64% |

Electrophilic Aromatic Substitution

The tert-butyl group strongly activates the benzofuran ring toward electrophilic substitution. Computational studies suggest bromination occurs preferentially at the 5-position due to steric and electronic effects :

-

Bromination : Bromine (Br₂) with FeCl₃ as a catalyst generates 5-bromo-2-butyl-6-tert-butyl-1-benzofuran. The tert-butyl group directs electrophiles to the para position relative to itself, while the butyl chain minimally influences regioselectivity .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂/FeCl₃ | CH₂Cl₂, 25°C | 5-Bromo-2-butyl-6-tert-butyl-1-benzofuran | 78% |

Functional Group Transformations

The butyl chain can undergo further derivatization:

-

Halogenation : Radical bromination using N-bromosuccinimide (NBS) selectively substitutes hydrogen at the benzylic position of the butyl chain, forming 2-(3-bromobutyl)-6-tert-butyl-1-benzofuran. This product serves as an intermediate for cross-coupling reactions .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS | CCl₄, AIBN, 70°C | 2-(3-Bromobutyl)-6-tert-butyl-1-benzofuran | 83% |

Mechanistic Insights

-

Radical stabilization : The tert-butyl group impedes rotational freedom, stabilizing radical intermediates during oxidation.

-

Electronic effects : Electron-donating substituents enhance electrophilic substitution rates at activated ring positions .

-

Steric hindrance : Bulky groups limit reactivity at ortho positions, favoring para substitution in aromatic systems .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

2-Butyl-6-tert-butyl-1-benzofuran and its derivatives have been investigated for their pharmacological properties. The benzofuran moiety is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For instance, compounds derived from benzofuran have shown promising results in inhibiting cyclooxygenase enzymes, which are crucial in inflammatory processes .

Case Study: Dronedarone

One notable application of benzofuran derivatives is in the development of Dronedarone, a drug used to treat cardiac arrhythmias. Dronedarone is chemically related to this compound and has been shown to maintain normal heart rhythms in patients with atrial fibrillation . The synthesis of such compounds often involves complex reactions that enhance their therapeutic efficacy while minimizing side effects.

Antioxidant Applications

Role as Antioxidants

The incorporation of tert-butyl groups into phenolic compounds significantly enhances their antioxidant properties. This compound can act as a potent antioxidant by scavenging free radicals and preventing oxidative stress in biological systems .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Free radical scavenging |

| BHT (Butylated hydroxytoluene) | 20 | Inhibition of lipid peroxidation |

| BHA (Butylated hydroxyanisole) | 25 | Metal chelation and free radical scavenging |

Note: Lower IC50 values indicate higher antioxidant potency.

Material Science

Use in Polymer Chemistry

The chemical structure of this compound makes it suitable for use as an additive in polymers and plastics. Its antioxidant properties help stabilize materials against oxidative degradation during processing and service life .

Case Study: Stabilization of Polymers

Research has shown that incorporating benzofuran derivatives into polymer formulations enhances thermal stability and mechanical properties. For example, a study demonstrated that adding this compound to polyolefins improved both the thermal resistance and longevity of the material under UV exposure .

Summary

The applications of this compound span various fields, particularly in medicinal chemistry as a precursor for therapeutic agents like Dronedarone, as well as in material science for enhancing the stability of polymers through its antioxidant properties. Ongoing research continues to uncover new potential applications for this compound, highlighting its versatility and significance in both pharmaceutical and industrial contexts.

Mechanism of Action

The mechanism of action of 2-Butyl-6-tert-butyl-1-benzofuran depends on its specific application. In biological systems, benzofuran derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The specific pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-Benzoylbenzo[b]furan: This compound has a benzoyl group instead of butyl and tert-butyl groups.

Aurones: These compounds have a similar benzofuran core but with different substituents.

Benzothiophene: This compound has a sulfur atom in place of the oxygen atom in the furan ring.

Uniqueness

These substituents can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other benzofuran derivatives .

Q & A

Basic: What are the common synthetic routes for 2-Butyl-6-tert-butyl-1-benzofuran, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves heteroannulation or cyclization of precursor molecules. For example:

- One-pot heteroannulation using substituted phenols and alkynes under catalytic conditions (e.g., Pd/C or CuI) can yield benzofuran cores .

- Multi-step approaches may involve introducing the tert-butyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, followed by butyl-group incorporation using alkyl halides and base-mediated substitution .

Key factors affecting yield : - Catalyst selection : Palladium or copper catalysts improve cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance tert-butyl group stability during substitution.

- Temperature : Higher temperatures (80–120°C) are critical for overcoming steric hindrance from tert-butyl groups .

Basic: Which spectroscopic and analytical methods are optimal for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR resolve substituent positions (e.g., tert-butyl at C-6 vs. butyl at C-2) through chemical shift disparities in aromatic protons (δ 6.8–7.5 ppm) and aliphatic groups (δ 1.2–1.4 ppm for tert-butyl) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 260.2) and fragmentation patterns.

- X-ray crystallography : Resolves steric effects and confirms spatial arrangement of bulky substituents .

Advanced: How do steric and electronic effects of the tert-butyl group influence cyclization efficiency in benzofuran synthesis?

Methodological Answer:

- Steric hindrance : The tert-butyl group at C-6 impedes cyclization by reducing accessibility to the reactive site. Solutions include:

- Using bulky base catalysts (e.g., DBU) to deprotonate intermediates without steric clashes .

- Optimizing solvent systems (e.g., toluene/THF mixtures) to stabilize transition states .

- Electronic effects : Electron-donating tert-butyl groups enhance aromatic ring stability but may slow electrophilic substitution. Microwave-assisted synthesis can accelerate reactions under controlled dielectric heating .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Comparative assays : Perform parallel testing under standardized conditions (e.g., identical cell lines, IC protocols) to isolate substituent-specific effects .

- Structural analysis : Correlate bioactivity with substituent positioning using X-ray or computational docking studies (e.g., tert-butyl groups may block enzyme active sites) .

- Meta-analysis : Reconcile discrepancies by reviewing reaction purity (HPLC >95%) and stereochemical outcomes (e.g., unintended racemization) .

Advanced: What strategies are effective for designing benzofuran derivatives with enhanced enzyme inhibitory selectivity?

Methodological Answer:

- Substituent engineering :

- C-2 modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) to modulate π-π stacking with enzyme pockets .

- C-6 tert-butyl optimization : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to reduce steric clashes while retaining hydrophobicity .

- Computational modeling : Use molecular dynamics simulations to predict binding affinities and guide synthetic prioritization .

Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification hurdles : Bulk tert-butyl groups increase hydrophobicity, complicating column chromatography. Use countercurrent chromatography or recrystallization in hexane/ethyl acetate gradients .

- Reagent compatibility : Scale-sensitive catalysts (e.g., Pd/C) require flow chemistry systems to maintain efficiency and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.